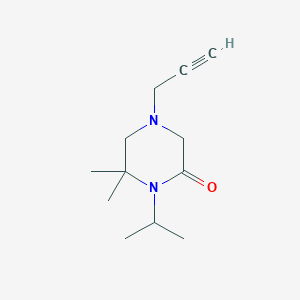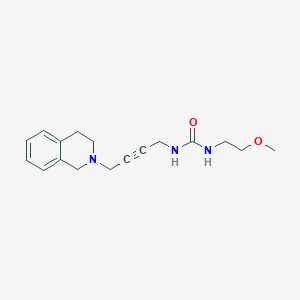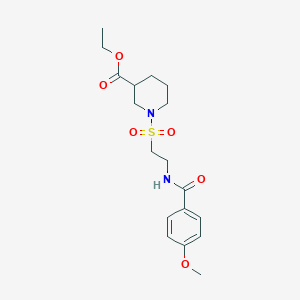
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a chemical compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing two carbon atoms, one oxygen atom, and two nitrogen atoms in a five-membered ring structure
Mechanism of Action
Target of Action
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a compound that has been synthesized as an anti-infective agent . The primary targets of this compound are microorganisms that cause infectious diseases, including bacteria, viruses, and parasites .
Mode of Action
It is known that the 1,2,4-oxadiazole motif in the compound structure plays a crucial role in its anti-infective activity . This motif possesses hydrogen bond acceptor properties, which may facilitate the interaction with the target .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can act as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that the compound might interfere with the carbonic anhydrase pathway, affecting the hydration of carbon dioxide and the dehydration of bicarbonate, which are crucial processes in many physiological functions .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole motif in the compound structure might influence its pharmacokinetic properties, as oxadiazoles are known to possess good bioavailability .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that the compound might lead to the death or inhibition of the growth of the targeted microorganisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment might affect the compound’s ionization state, which can influence its interaction with the target and its absorption and distribution in the body . Furthermore, the presence of other substances, such as proteins or other drugs, might also affect the compound’s action .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide are largely determined by its oxadiazole ring. Oxadiazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, antitumor, antiviral, antioxidant, and more
Cellular Effects
Oxadiazole derivatives have been reported to exhibit anticancer activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Oxadiazole derivatives are known to undergo various metabolic transformations, including hydroxylation and conjugation with sulfate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with 2-aminophenyl nicotinamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, and under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The use of continuous flow chemistry and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown biological activity in various assays, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug development and therapeutic interventions.
Medicine: In the medical field, this compound is being investigated for its potential use in treating various diseases. Its pharmacological properties, such as anti-inflammatory and antioxidant effects, make it a promising candidate for the development of new medications.
Industry: In industry, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications in manufacturing processes and product development.
Comparison with Similar Compounds
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline): Similar structure but lacks the nicotinamide moiety.
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide): Similar oxadiazole ring but different amide group.
N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isonicotinamide: Similar to the compound but with an isonicotinamide group instead of nicotinamide.
Uniqueness: N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide stands out due to its specific combination of the oxadiazole ring and the nicotinamide group, which imparts unique chemical and biological properties. This combination allows for diverse applications and makes the compound a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-18-15(22-20-11)9-12-5-2-3-7-14(12)19-16(21)13-6-4-8-17-10-13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEBXUYVGBWKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)
![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B2547776.png)


![4-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3,3-dimethylmorpholine](/img/structure/B2547783.png)


![N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2547788.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2547792.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiolan-3-yl)-1,4-diazepane](/img/structure/B2547794.png)
![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)

